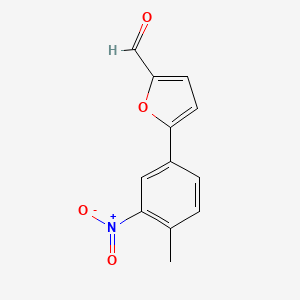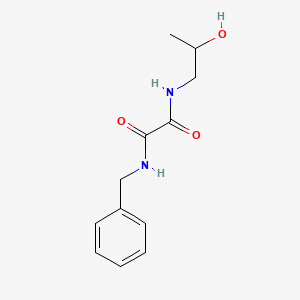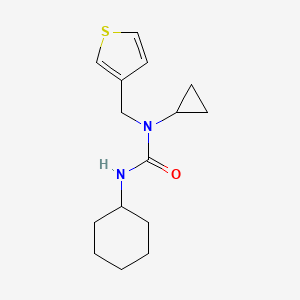![molecular formula C15H12FN3O6 B2520413 N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide CAS No. 1105228-47-4](/img/structure/B2520413.png)
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide is a chemical compound that is structurally related to a variety of benzamide derivatives with diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds exhibit significant biological properties, such as antimycobacterial activity , potential as neuroleptics , and as probes for studying protein structures . These compounds are characterized by a benzamide core substituted with various functional groups that confer unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-step organic reactions, including condensation, chlorination, and coupling reactions . For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and GC-MS, and in some cases, by X-ray crystallography . The presence of substituents like fluorine atoms and nitro groups can significantly influence the electronic properties of the molecule, as seen in the density functional theory (DFT) analysis of related compounds . The molecular structure of these compounds is crucial for their biological activity, as it determines the interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves enzymatic reduction of nitro groups under hypoxic conditions, leading to cytotoxic species . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the benzamide core, affecting its interaction with biological molecules or its reactivity under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, density, refractive index, and polarizability, can be influenced by their molecular structure . For instance, the molar refractivity and polarizability of a related antiemetic drug were studied in different aqueous solutions, showing that these properties are affected by drug concentration . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their distribution, metabolism, and excretion in biological systems.
Scientific Research Applications
Synthesis and Material Science Applications N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide and its derivatives are primarily investigated for their potential applications in material science, particularly in the development of polymers and organic compounds with specific functional properties. For example, the synthesis of aromatic dinitro compounds containing oxyethylene units, similar in structure to N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide, has been explored for creating polymides with good solubility in chlorinated solvents, low glass transition temperatures, and good thermal stability. These materials are significant for their potential applications in high-performance polymers with specific thermal and solubility characteristics (Feld, Ramalingam, & Harris, 1983).
Biomedical Applications In the realm of biomedical research, derivatives of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide have been evaluated for their utility in biochemical assays and biosensors. For instance, a high sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of biomolecules like glutathione and piroxicam has been developed. This application demonstrates the potential of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide derivatives in enhancing electrochemical detection and quantification of clinically significant molecules (Karimi-Maleh et al., 2014).
Environmental Applications Another research dimension involves the environmental applications of such compounds, particularly in the degradation and treatment of wastewater contaminants. Studies on the decomposition of similar dinitrobenzamide compounds in aqueous solutions during advanced oxidation processes indicate their potential role in environmental remediation. These findings suggest that derivatives of N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide could be explored further for their effectiveness in breaking down persistent organic pollutants in water treatment processes (Yan et al., 2017).
Antimicrobial Research Furthermore, fluorobenzamides containing thiazole and thiazolidine derivatives, related in structure to N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide, have been synthesized and evaluated for their antimicrobial properties. This area of research highlights the potential of such compounds in developing new antimicrobial agents with improved activity and specificity against various bacterial and fungal pathogens (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O6/c16-11-1-3-14(4-2-11)25-6-5-17-15(20)10-7-12(18(21)22)9-13(8-10)19(23)24/h1-4,7-9H,5-6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFGMHTVNYQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

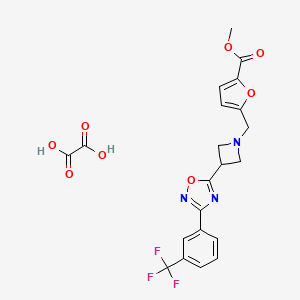
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
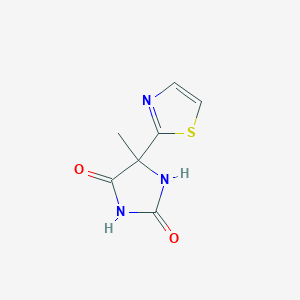

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)
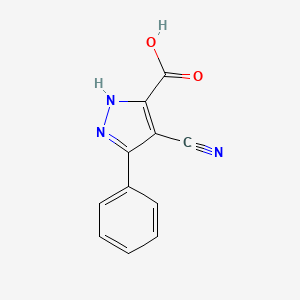
![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)
